molecular formula C18H28O5 B1590166 Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 40098-24-6

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No.: B1590166
CAS No.: 40098-24-6
M. Wt: 324.4 g/mol
InChI Key: RMSROFOPTSOXCN-UHFFFAOYSA-N
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Description

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is an organic compound characterized by a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate typically involves multi-step organic synthesis. Key intermediates and starting materials may include cyclopentanone, heptanoic acid, and tetrahydro-2H-pyran, often reacting under controlled conditions like specific temperature, pH, and catalyst presence.

  • Cyclopentanone Synthesis: : Starting with cyclopentanone, a reaction sequence introduces the tetrahydro-2H-pyran-2-yl)oxy group to form the modified cyclopentane ring.

  • Heptanoic Acid Derivatization: : Separately, heptanoic acid undergoes esterification to introduce the methyl group.

  • Coupling Reactions: : These intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the final product.

Industrial Production Methods

On an industrial scale, the synthesis might be adapted for large-scale production, leveraging continuous flow reactors and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various organic reactions, including:

  • Oxidation: : Transformation of functional groups to higher oxidation states.

  • Reduction: : Conversion to less oxidized states, such as reducing the carbonyl group to a hydroxyl group.

  • Substitution: : Nucleophilic or electrophilic substitutions on the cyclopentane ring.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution reactions are common. Conditions often involve solvents like dichloromethane, methanol, and temperatures ranging from -78°C to room temperature.

Major Products Formed

The reactions typically yield products like hydroxy derivatives, reduced alcohol forms, and substituted cyclopentane derivatives, each potentially useful for further synthetic applications or as final products in medicinal chemistry.

Scientific Research Applications

In Chemistry

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate serves as a valuable intermediate in synthesizing more complex molecules, used in catalytic studies and as a model compound to study reaction mechanisms.

In Biology

This compound finds applications in studying biological pathways, acting as a substrate or inhibitor in enzymatic reactions, thus aiding in understanding biological processes and developing drugs.

In Medicine

Due to its potential biological activity, it is explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

In Industry

In industrial applications, it is used as a chemical intermediate in manufacturing various organic compounds, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate exerts its effects involves interacting with specific molecular targets such as enzymes, receptors, or cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist, thereby influencing physiological responses.

Comparison with Similar Compounds

Compared to similar compounds, Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate stands out due to its unique structure, which imparts specific reactivity and biological activity. Similar compounds include:

  • Cyclopentanone Derivatives: : Featuring similar cyclopentane structures but differing in substituents and functionalities.

  • Heptanoate Esters: : Sharing the heptanoic acid-derived ester moiety but varying in the attached functional groups.

  • Pyran Derivatives: : Compounds containing the tetrahydro-2H-pyran moiety, with diverse chemical and biological activities.

Properties

IUPAC Name

methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSROFOPTSOXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529010
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40098-24-6
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent quantity of methyl 7-(3(RS)-hydroxy-5-oxocyclopent-1-en--yl)heptanoate is substituted for the methyl 7-(3(S)-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate and the procedure detailed in Part A substantially repeated, there is obtained methyl 7-(3(RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 4
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 5
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 6
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

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